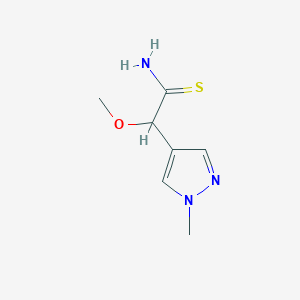

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide

Description

Properties

IUPAC Name |

2-methoxy-2-(1-methylpyrazol-4-yl)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-10-4-5(3-9-10)6(11-2)7(8)12/h3-4,6H,1-2H3,(H2,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYZBEPTQQYOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C(=S)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methoxyamine hydrochloride, followed by the addition of ethanethioamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole derivatives, which are widely studied for their pharmacological and chemical applications. Below is a detailed comparison with structurally related compounds from the reagent catalog ():

Table 1: Structural Comparison of Pyrazole and Related Heterocyclic Compounds

| Compound Name (CAS) | Core Structure | Key Substituents | Molecular Weight (g/mol)* | Functional Groups |

|---|---|---|---|---|

| 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide (2138517-44-7) | Pyrazole | 1-methyl, 4-(methoxy-thioamide ethyl) | ~213.3 | Thioamide, Methoxy, Pyrazole |

| Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate (1174305-96-4) | Pyrazole | 1-methyl, 4-chloro, 5-amino, 3-(ethyl carboxylate) | ~233.7 | Carboxylate, Chloro, Amino, Pyrazole |

| 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole (10191-91-0) | Thiadiazole | 3-chloro, 5-methanesulfonyl | ~184.7 | Sulfonyl, Chloro, Thiadiazole |

| 1-(2-Methylpyrrolidin-1-yl)ethan-1-one (18912-61-3) | Pyrrolidine | 2-methyl, 1-acetyl | ~127.2 | Ketone, Pyrrolidine |

*Molecular weights calculated based on structural formulas.

Key Observations:

Thiadiazole derivatives (e.g., 3-chloro-5-methanesulfonyl-1,2,4-thiadiazole) lack the hydrogen-bonding capacity of pyrazoles but exhibit stronger electron-withdrawing effects due to sulfonyl groups .

Functional Group Impact: The thioamide group in the target compound may enhance metal-binding affinity compared to the carboxylate group in 1174305-96-4, which is more hydrophilic .

Steric and Electronic Effects :

- The 1-methyl group on the pyrazole ring in both the target compound and 1174305-96-4 reduces steric hindrance at the 4-position, favoring substitution reactions.

Table 2: Hypothetical Reactivity and Solubility Profile*

| Compound | Reactivity with AgNO₃ | Solubility in H₂O | LogP (Predicted) |

|---|---|---|---|

| 2138517-44-7 | High (thioamide-S) | Low | 1.8 |

| 1174305-96-4 | Low | Moderate | 0.5 |

| 10191-91-0 | Moderate (Cl⁻) | Low | 2.1 |

*Based on functional group analysis; experimental validation required.

Biological Activity

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide, with the molecular formula C7H11N3OS, is a novel compound derived from pyrazole. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and protein interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : 2-methoxy-2-(1-methylpyrazol-4-yl)ethanethioamide

- Molecular Weight : 185.25 g/mol

- CAS Number : 2138517-44-7

The biological activity of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide primarily involves its interaction with specific enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their functions or modulating signaling pathways in receptors. This interaction is crucial for its application in pharmacological studies.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. The thioamide group is particularly notable for its ability to form stable complexes with metal ions, which may enhance its inhibitory effects on metalloproteins.

Case Studies

- Antioxidant Activity : A study demonstrated that compounds similar to 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide exhibited significant antioxidant properties, reducing oxidative stress in cellular models. This suggests potential therapeutic applications in diseases characterized by oxidative damage.

- Antimicrobial Properties : Preliminary tests indicated that derivatives of this compound showed antimicrobial activity against various bacterial strains, suggesting a role in developing new antibiotics.

- Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Research Findings

Comparison with Similar Compounds

The biological activity of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide can be compared to other pyrazole derivatives:

| Compound | Biological Activity |

|---|---|

| 1-Methyl-1H-pyrazole-4-carbaldehyde | Precursor with limited activity |

| 2-Methoxy-2-(1H-pyrazol-4-yl)ethanethioamide | Moderate enzyme inhibition |

| 2-Methoxy-2-(1-methyl-1H-pyrazol-3-yl)thioamide | Enhanced anti-inflammatory properties |

Q & A

Q. What are the primary synthetic routes for 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrazole ring. A common approach includes:

Pyrazole Precursor Preparation : React 1-methyl-1H-pyrazole-4-carbaldehyde with a methoxy-containing reagent (e.g., 2-methoxyethylamine) under basic conditions (e.g., KOH in ethanol) to form intermediates via nucleophilic substitution or condensation .

Thioamide Formation : Convert the resulting intermediate into the thioamide group using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in anhydrous solvents like THF .

Purification : Employ column chromatography or recrystallization to isolate the final product. Optimize reaction parameters (temperature, solvent polarity) to enhance yield .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- NMR : Use ¹H and ¹³C NMR to confirm the pyrazole ring, methoxy group, and thioamide moiety. The thioamide’s NH proton appears as a broad singlet (~10-12 ppm) .

- FT-IR : Identify characteristic peaks for C=S (1050–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) .

- Crystallography : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. SHELX programs allow precise determination of bond lengths and angles, particularly for the thioamide and pyrazole groups .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Carcinogenicity : The thioamide group (similar to thioacetamide) is a known carcinogen. Use fume hoods, PPE (gloves, lab coats), and avoid inhalation or skin contact .

- Waste Disposal : Neutralize with oxidizing agents (e.g., KMnO₄) under controlled conditions before disposal .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement of this compound?

Methodological Answer:

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time for condensation steps (e.g., from 12 hours to 30 minutes) .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for thioamide formation to enhance solubility and reaction efficiency .

- Catalysis : Use Pd/C or CuI for coupling reactions involving the pyrazole ring .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .

- Impurity Analysis : Use HPLC-MS to verify compound purity (>95%) and confirm activity is not due to byproducts .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases). Focus on the thioamide’s sulfur atom for hydrogen bonding .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, particularly at the pyrazole-binding pocket .

Q. How do substituent modifications influence bioactivity in analogs?

Methodological Answer:

- SAR Studies : Synthesize analogs with varying methoxy positions (e.g., 3-methoxy vs. 4-methoxy) and compare IC₅₀ values in enzyme assays .

- Electron-Withdrawing Groups : Introduce fluorine or nitro groups to the pyrazole ring to enhance binding affinity to hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.